molecular formula C8H13ClN4 B2845863 (3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride CAS No. 1421025-59-3

(3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride

Cat. No.: B2845863
CAS No.: 1421025-59-3
M. Wt: 200.67
InChI Key: CRNMEOXZGMHGBO-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a pyrimidine moiety

Mechanism of Action

Target of Action

The primary target of (3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride is JAK1 (Janus Kinase 1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .

Mode of Action

The compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, thereby inhibiting its activity. This inhibition prevents the phosphorylation and activation of STAT proteins, which are downstream targets in the JAK-STAT pathway .

Biochemical Pathways

By inhibiting JAK1, the compound disrupts the JAK-STAT signaling pathway . This disruption can affect various biological processes controlled by this pathway, including immune response, cell growth, and apoptosis .

Pharmacokinetics

The compound has been optimized for in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It has been tested for hERG (a potassium channel involved in cardiac repolarization), kinase profiling, and pharmacokinetic tests .

Result of Action

The inhibition of JAK1 by the compound can lead to desired efficacies in certain disease models. For instance, in vivo studies in mice and rats have shown that the compound exhibits desired efficacies in CIA (Collagen-Induced Arthritis) and AIA (Adjuvant-Induced Arthritis) models .

Action Environment

, it’s generally known that factors such as pH, temperature, and presence of other molecules can influence the action of a compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of N-substituted piperidines to form pyrrolidin-2-ones, which can then be functionalized to introduce the pyrimidine moiety . The reaction conditions often include the use of specific oxidants and additives to achieve the desired selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, such as pyrrolidin-2-ones and substituted pyrimidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride is unique due to its specific combination of a pyrrolidine ring and a pyrimidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

(3R)-1-pyrimidin-2-ylpyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.ClH/c9-7-2-5-12(6-7)8-10-3-1-4-11-8;/h1,3-4,7H,2,5-6,9H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNMEOXZGMHGBO-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)C2=NC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.